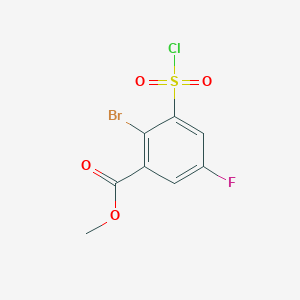
2,2-Difluoro-2-phenoxyacetic acid
Vue d'ensemble
Description
“2,2-Difluoro-2-phenoxyacetic Acid” is a chemical compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 . It is used in the synthesis of trifluoromethyl ethers .
Synthesis Analysis
While specific synthesis methods for “2,2-Difluoro-2-phenoxyacetic Acid” were not found, it is known that 2′-fluoro modified nucleic acids can be synthesized using commercially available 2′-fluoronucleoside triphosphates .Molecular Structure Analysis
The molecular structure of “2,2-Difluoro-2-phenoxyacetic Acid” consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2-Difluoro-2-phenoxyacetic Acid” include a molecular weight of 188.13 . Other specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
1. Electrocatalytic Reductive Dehalogenation
A study by Tsyganok, Yamanaka, and Otsuka (1998) explored the electrocatalytic reductive dehalogenation of 2,4-dichlorophenoxyacetic acid to phenoxyacetic acid. This process was significant in enhancing the electrocatalytic activity towards 2,4-D dechlorination, suggesting potential applications in environmental remediation and chemical synthesis (Tsyganok, Yamanaka, & Otsuka, 1998).
2. Fluorescent pH Probes
Baruah et al. (2005) synthesized new 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes with phenolic or naphtholic subunits, which show large fluorescent enhancement in acidic solutions. These compounds can be used as fluorescent pH probes in aqueous solutions, highlighting their potential in biological and chemical sensing applications (Baruah et al., 2005).
3. Membrane Bioreactor Technology
A study by Ghoshdastidar and Tong (2013) investigated the use of membrane bioreactor (MBR) technology for the treatment of 2,4-dichlorophenoxyacetic acid (2,4-D), mecoprop, and dicamba. This technology demonstrated an efficient method for breaking down toxic phenoxyacetic and benzoic acid herbicides, suggesting its application in environmental management and wastewater treatment (Ghoshdastidar & Tong, 2013).
4. Intracellular Calcium Measurements
Smith et al. (1983) discussed the use of symmetrically substituted difluoro derivatives of bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid for 19F NMR chemical shift measurements of divalent cations. This application is crucial in the field of biochemistry for monitoring intracellular calcium levels (Smith et al., 1983).
5. Synthesis of Difluorinated Pseudopeptides
Gouge, Jubault, and Quirion (2004) reported the use of 2,2-difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid in the synthesis of difluorinated pseudopeptides. This highlights its potential in the field of medicinal chemistry and drug development (Gouge, Jubault, & Quirion, 2004).
6. Electroreductive Defluorination
Uneyama, Mizutani, Maeda, and Kato (1999) explored the electroreductive defluorination of trifluoromethyl ketones and trifluoroacetic acid derivatives. This process is critical in organic synthesis, particularly in the preparation of difluoroenol silyl ethers and difluoroketene silyl acetals (Uneyama et al., 1999).
Propriétés
IUPAC Name |
2,2-difluoro-2-phenoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10,7(11)12)13-6-4-2-1-3-5-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGVLQNJSPASFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-phenoxyacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)


amine](/img/structure/B1418534.png)





![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)


